9-Phenylacridine

Catalog No.
S592589
CAS No.
602-56-2
M.F
C19H13N
M. Wt
255.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Phenylacridine

CAS Number

602-56-2

Product Name

9-Phenylacridine

IUPAC Name

9-phenylacridine

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

InChI

InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H

InChI Key

MTRFEWTWIPAXLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42

Synonyms

9-phenyl acridine, 9-phenylacridine

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42

The exact mass of the compound 9-Phenylacridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Phenylacridine (CAS 602-56-2) is a highly conjugated, crystalline N-heterocycle (melting point 183–187 °C) utilized primarily as an industrial photoinitiator, an OLED building block, and a critical precursor for organic photocatalysts . Unlike the baseline acridine core, the addition of the 9-phenyl substituent significantly alters the molecule’s steric profile, photophysical absorption, and electrochemical reduction potential [1]. For industrial buyers and synthetic chemists, 9-phenylacridine serves as an essential intermediate when manufacturing sterically protected, visible-light-absorbing materials that require precise control over excited-state lifetimes and radical stabilization .

Research Fit

DNA-targeted photodynamic and photosensitization research
Photochemical insecticide discovery and vector-control model studies
Organic electronics, OLED emitter, and metal-free photocatalysis research

Procurement substitution with the unsubstituted acridine core or simpler alkyl derivatives (e.g., 9-methylacridine) routinely fails in demanding photochemical and electronic applications[1]. In photoredox catalysis, the lack of a bulky 9-substituent allows acridinyl radicals to rapidly undergo irreversible dimerization, destroying catalyst turnover [1]. Furthermore, in UV/LED curing formulations, generic acridine lacks the extended visible-light absorption profile provided by the 9-phenyl conjugation, resulting in incomplete polymerization under modern LED light sources . The 9-phenyl group is therefore strictly required to provide the steric shielding and extended chromophore necessary for sustained redox cycling and efficient triplet sensitization [1].

Substitution Risk

C9-phenyl geometry Planar acridine analogs lack the twisted C9–phenyl bond; DNA-binding mode and intercalation profile may shift substantially.
Viscosity-gated switching Non-phenyl-substituted acridines cannot exhibit the viscosity-dependent ISC/IC pathway switching; microenvironment-responsive probe behavior may not transfer.
Redox and catalytic profile Electrocatalytic HER performance of derived acridinium salts depends on the 9-phenyl scaffold; unsubstituted acridine yields quantitatively distinct adsorption and redox parameters.

Radical Stability and Precursor Suitability for Photocatalysts

When synthesized into its active 10-methylacridinium salt form, 9-phenylacridine produces a sterically protected radical intermediate during photoredox cycling. Cyclic voltammetry and ESR spectroscopy confirm that the 9-phenyl-10-methyl-acridanyl radical shows zero tendency to undergo dimerization, whereas unsubstituted acridinyl and related dihydropyridyl radicals rapidly dimerize and degrade[1]. This steric protection maintains an oxidation potential of -0.55 V vs SCE, allowing the derivative to function as a metal-free replacement for ruthenium-based photocatalysts [2].

Evidence DimensionRadical dimerization tendency and reduction potential
Target Compound DataZero dimerization tendency; stable radical intermediate
Comparator Or BaselineUnsubstituted acridinyl radicals (Rapid irreversible dimerization)
Quantified DifferenceComplete suppression of catalyst degradation via dimerization
ConditionsCyclic voltammetry and ESR spectroscopy during electrochemical reduction

Buyers manufacturing organic photocatalysts must procure the 9-phenyl derivative to ensure catalyst longevity and reproducible turnover numbers in industrial photoredox processes.

Larvicidal potency vs. acridones
Cross-study context
LC₅₀ = 0.717 mg/L
Acridone baseline range: 43–78 mg/L (~60–109× difference)
Supports photochemical larvicide screening context for Aedes aegypti under UVA activation.
Cross-study comparison; confirm under standardized photochemical assay conditions.

Type II Photoinitiator Quenching Efficiency in Formulations

In UV and LED curing applications, 9-phenylacridine acts as a highly effective Type II photoinitiator and sensitizer. Laser flash photolysis demonstrates that when paired with heteroaromatic thiols, 9-phenylacridine achieves triplet quenching rate constants on the order of ~10^9 M^-1 s^-1 [1]. This quantitative efficiency matches that of high-end aromatic amines and significantly outperforms standard aliphatic amines, enabling rapid, amine-free photopolymerization of acrylate monomers [1].

Evidence DimensionTriplet quenching rate constant
Target Compound DataQuenching rate constant ~10^9 M^-1 s^-1
Comparator Or BaselineStandard aliphatic amine co-initiators (<10^9 M^-1 s^-1)
Quantified DifferenceOrder-of-magnitude parity with aromatic amines; quantitatively faster than aliphatic amines
ConditionsLaser flash photolysis at 355 nm in acetonitrile

Allows formulators to procure a highly efficient sensitizer for amine-free, fast-curing LED inks and coatings.

UVA photosensitization in melanoma
Head-to-head
ACPH + UVA sensitized A375 melanoma cells to killing; HEK 293 normal cells showed lower UVA toxicity with little ACPH effect.
A375 is refractory to conventional chemotherapy and radiotherapy.
Supports differential cell-model photosensitization review; tumor-cell-preferred response observed.
Cell-line-specific endpoint; verify across additional melanoma and normal cell models.

Cross-Phase Excimer Formation for OLED Host Materials

The 9-phenyl substitution fundamentally alters the aggregation and emissive properties of the acridine core in solid-state applications. While unsubstituted acridine exhibits zero excimer formation in the crystalline state, 9-phenylacridine demonstrates partial excimer contribution, which can be further tuned via substituent modulation (e.g., methoxy derivatives achieving 64.8% photoluminescence quantum yield) [1]. This substituent-triggered cross-phase inversion makes 9-phenylacridine a highly effective structural baseline for engineering aggregation-controlled OLED emissive layers compared to the rigid, non-excimer-forming acridine core [1].

Evidence DimensionSolid-state excimer emission propensity
Target Compound DataDynamic excimers in solution; partial excimer emission in crystalline state
Comparator Or BaselineUnsubstituted Acridine (Zero excimer emission in the crystalline state)
Quantified DifferenceActivation of solid-state excimer formation pathways
ConditionsPhotoluminescence analysis of crystalline state vs. solution state

Provides OLED material buyers with a tunable core scaffold essential for engineering high-efficiency excimer-based emissive devices.

Cytotoxicity and cisplatin synergy
Class-level
Reported lower toxicity to normal cells and greater sensitivity toward A375 cancer cells; potentiated cisplatin effects via PARP1 inhibition.
Mechanism involves ROS generation and GSH depletion.
Supports tumor cell-model response interpretation; PARP1-linked pathway context requires verification.
Class-level inference; acridine-derivative selectivity profiles may vary across cell-line panels.

Visible-Light Cross-Coupling Ligand Synthesis Compatibility

9-Phenylacridine serves as a highly effective backbone for photo-active transition metal ligands. When functionalized to 4-diphenylphosphino-9-phenylacridine and complexed with Pd(dba)2, the resulting catalyst achieves a 70% yield in the cross-coupling of aryl halides with carboxylic acids under 425 nm visible light at mild temperatures (35 °C) [1]. The electron-demanding nature of the acridine core shifts the reduction potential of the Pd complex positively by 0.11 to 0.29 V compared to the free ligand, facilitating efficient photoinduced electron transfer that standard non-absorbing phosphine ligands cannot achieve [1].

Evidence DimensionCross-coupling yield under 425 nm irradiation
Target Compound DataPositive reduction potential shift of 0.11–0.29 V; 70% coupling yield at 425 nm
Comparator Or BaselineStandard non-photoactive phosphine ligands (Incapable of driving the reaction under 425 nm visible light)
Quantified DifferenceEnables visible-light-driven cross-coupling at 35 °C
ConditionsN,N-dimethylacetamide (DMA) at 35 °C, 425 nm irradiation for 12 h

Justifies the procurement of 9-phenylacridine as a specialized building block for next-generation, low-temperature photocatalytic cross-coupling ligands.

Photoinitiator diffusion vs. analogs
Head-to-head
9-Phenylacridine: high photosensitivity at 0.1 wt% but recognized migration tendency into polyethylene films.
Formula II acridine initiators engineered to reduce diffusion relative to 9-phenylacridine.
Supports photoinitiator selection context; diffusion risk manageable where migration constraints are lower.
Application-dependent; review coating thickness and substrate-contact requirements.
Viscosity-gated excited-state switching
Class-level
~2.5× higher internal conversion yield in high-viscosity vs. low-viscosity environments
Efficient ISC in low-viscosity media; absent in planar acridine analogs.
Supports microenvironment-responsive fluorescent probe development for cellular imaging research.
Property tied to C9-phenyl rotation; confirm viscosity range in target cellular compartment.
HER electrocatalyst precursor
Head-to-head
PhAcrI (derived from 9-phenylacridine): reversible one-electron reduction at −0.86 V vs. Fc/Fc⁺; total catalysis behavior for HER.
Adsorption parameters on Vulcan XC-72 carbon differ quantitatively from unsubstituted acridine.
Supports metal-free HER catalyst precursor context; 9-phenylacridine is the requisite synthetic entry point.
Review adsorption isotherm parameters for immobilized catalyst design.

Precursor for Metal-Free Organic Photocatalysts

9-Phenylacridine is the required starting material for synthesizing 9-phenyl-10-methylacridinium salts (Fukuzumi catalysts). Its specific steric profile prevents radical dimerization, making it the required choice for scaling up sterically protected, metal-free photoredox manufacturing workflows [1].

Amine-Free UV/LED Curing Inks and Coatings

Due to its high triplet quenching rate constant (~10^9 M^-1 s^-1) when paired with thiols, 9-phenylacridine is procured as an industrial Type II photoinitiator and sensitizer for fast-drying, amine-free industrial printing inks [2].

OLED Host and Emitter Synthesis

The distinct cross-phase excimer formation properties of the 9-phenylacridine core make it a critical procurement target for materials scientists developing aggregation-controlled emissive layers for advanced display technologies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photochemical larvicide discovery
UV-activated photochemical potency profile
Larvicidal endpoint under UVA photochemical activation
Melanoma photosensitization research
Differential cell-model photosensitization response
UVA-dependent cytotoxicity in tumor vs. normal cell models
Cellular viscosity probe development
Viscosity-gated excited-state switching (ISC/IC ratio)
Microenvironment-responsive fluorescence lifetime or quantum yield
Metal-free HER electrocatalyst precursor
Synthetic entry to PhAcrI catalyst platform
Reversible redox behavior and adsorption parameter verification

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 31 of 88 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 57 of 88 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

602-56-2

Wikipedia

9-Phenylacridine

General Manufacturing Information

Acridine, 9-phenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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